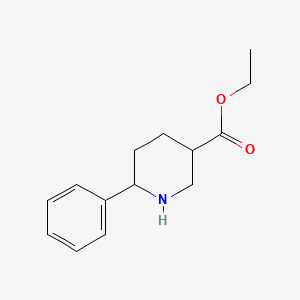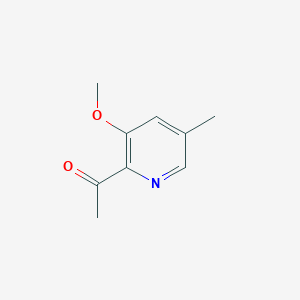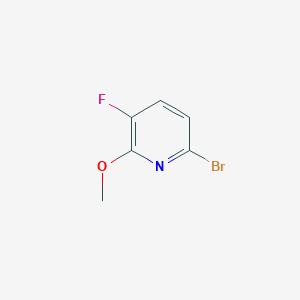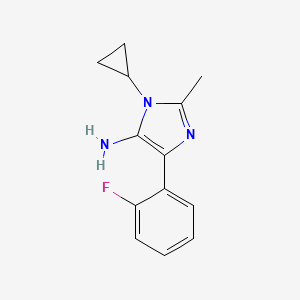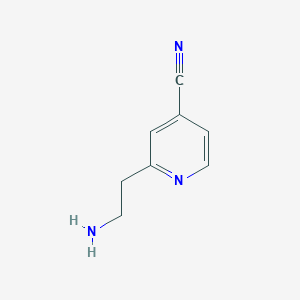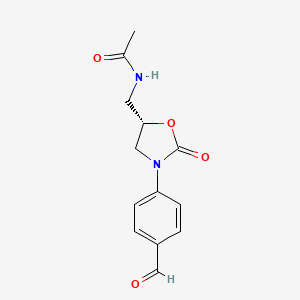
N-(((5S)-3-(4-formylphenyl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(((5S)-3-(4-formylphenyl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide is a complex organic compound with a unique structure that includes an oxazolidinone ring, a formyl group, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(((5S)-3-(4-formylphenyl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: This step involves the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.
Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Attachment of the Acetamide Group: The final step involves the acylation of the oxazolidinone derivative with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which offer better control over reaction conditions and improved yields.
化学反応の分析
Types of Reactions
N-(((5S)-3-(4-formylphenyl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles like amines, thiols, and alcohols
Major Products
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Substituted acetamide derivatives
科学的研究の応用
N-(((5S)-3-(4-formylphenyl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(((5S)-3-(4-formylphenyl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(4-formylphenyl)acetamide
- N-(4-vinylphenyl)acetamide
- N-(4-ethenylphenyl)acetamide
Uniqueness
N-(((5S)-3-(4-formylphenyl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide is unique due to the presence of the oxazolidinone ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this structural feature.
特性
分子式 |
C13H14N2O4 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC名 |
N-[[(5S)-3-(4-formylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C13H14N2O4/c1-9(17)14-6-12-7-15(13(18)19-12)11-4-2-10(8-16)3-5-11/h2-5,8,12H,6-7H2,1H3,(H,14,17)/t12-/m0/s1 |
InChIキー |
STFNPLFKVUFYOJ-LBPRGKRZSA-N |
異性体SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)C=O |
正規SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



